Cas no 946348-26-1 (N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine)

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a chemically synthesized pteridine derivative featuring a phenylpiperazine substituent. This compound exhibits potential as a biologically active molecule, with structural characteristics that may confer selective binding affinity for specific receptor targets. Its pteridine core, combined with the phenylpiperazine moiety, suggests possible applications in medicinal chemistry research, particularly in the development of ligands for neurological or pharmacological studies. The presence of both aromatic and heterocyclic components enhances its versatility in molecular interactions. The compound's purity and stability make it suitable for experimental use in controlled laboratory settings, where precise chemical properties are required for investigative purposes.
N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine structure
946348-26-1 structure
Product Name:N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
CAS No:946348-26-1
MF:C23H23N7
MW:397.475623369217
CID:6042300
PubChem ID:16910730
Update Time:2025-06-08

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
    • 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)pteridin-4-amine
    • (4-methylphenyl)[2-(4-phenylpiperazinyl)pteridin-4-yl]amine
    • 946348-26-1
    • F2359-0161
    • AKOS002329968
    • Inchi: 1S/C23H23N7/c1-17-7-9-18(10-8-17)26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)19-5-3-2-4-6-19/h2-12H,13-16H2,1H3,(H,25,26,27,28)
    • InChI Key: XVJNZOWLONAGMV-UHFFFAOYSA-N
    • SMILES: N1=C2C(N=CC=N2)=C(NC2=CC=C(C)C=C2)N=C1N1CCN(C2=CC=CC=C2)CC1

Computed Properties

  • Exact Mass: 397.20149376g/mol
  • Monoisotopic Mass: 397.20149376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 70.1Ų

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N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Related Literature

Additional information on N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Research Brief on N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS: 946348-26-1)

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (CAS: 946348-26-1) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its pteridine core and substituted phenylpiperazine moiety, has been investigated for its interactions with various biological targets, particularly in the context of kinase inhibition and modulation of signaling pathways. The unique structural features of this molecule make it a promising candidate for further development in drug discovery programs.

Recent studies have focused on elucidating the pharmacological properties and mechanism of action of N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine. Preliminary in vitro assays have demonstrated its ability to selectively inhibit certain protein kinases, which are often implicated in cancer and inflammatory diseases. The compound's binding affinity and specificity have been characterized using X-ray crystallography and molecular docking studies, revealing key interactions with the ATP-binding sites of target kinases. These findings suggest that this molecule could serve as a valuable scaffold for the design of more potent and selective kinase inhibitors.

In addition to its kinase inhibitory activity, research has explored the compound's pharmacokinetic profile and cellular permeability. Studies utilizing Caco-2 cell monolayers and in vivo models have provided insights into its absorption, distribution, and metabolic stability. The data indicate that N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine exhibits favorable drug-like properties, with moderate oral bioavailability and reasonable metabolic half-life. These characteristics enhance its potential as a lead compound for further optimization in preclinical development.

The therapeutic potential of this molecule has been investigated in various disease models. In oncology research, it has shown promising activity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. Mechanistic studies have revealed that the compound induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells at therapeutic concentrations. Furthermore, recent work has explored its application in neurological disorders, where it has demonstrated modulatory effects on neurotransmitter systems, suggesting potential utility in conditions such as Parkinson's disease or schizophrenia.

Despite these encouraging findings, challenges remain in the development of N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine as a therapeutic agent. Current research efforts are focused on addressing issues related to selectivity, potential off-target effects, and the optimization of its physicochemical properties. Structure-activity relationship (SAR) studies are underway to identify analogs with improved potency and reduced toxicity. Additionally, novel formulation strategies are being explored to enhance its delivery to target tissues and improve its therapeutic index.

In conclusion, N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine represents an interesting chemical entity with diverse biological activities and therapeutic potential. The ongoing research on this compound and its derivatives continues to provide valuable insights into kinase biology and drug discovery. Future studies will likely focus on advancing the most promising analogs through preclinical development and exploring their potential in combination therapies. As the understanding of its mechanism of action deepens, this compound may pave the way for new treatment strategies in oncology, neurology, and other therapeutic areas.

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